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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)piperazine

Cat. No.: B146719

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-
Fluorophenyl)piperazine, tailored for researchers, scientists, and professionals in drug
development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, alongside experimental protocols and visual representations of key
concepts and workflows.

Molecular Structure and Spectroscopic Overview

2-(3-Fluorophenyl)piperazine is a piperazine derivative with a fluorophenyl group at the 2-
position. Its chemical structure lends itself to detailed characterization by various spectroscopic
techniques. NMR spectroscopy (*H and 13C) provides detailed information about the carbon-
hydrogen framework, IR spectroscopy identifies functional groups and vibrational modes, and
mass spectrometry determines the molecular weight and fragmentation pattern.

Spectroscopic Data

While a complete, unified dataset for 2-(3-Fluorophenyl)piperazine is not readily available in
public literature, the following tables summarize expected and reported data for this compound
and its close analogs. This compilation is based on typical values for similar structures and
fragmented data from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data (Predicted and based on analogs)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~7.30-7.45 m 1H Ar-H

~7.00-7.15 m 3H Ar-H

~4.50 dd 1H C2-H (piperazine)
C3-Hz, C5-H2

~3.00 - 3.20 m 4H _ ,
(piperazine)

~2.80 - 2.95 m 2H C6-H: (piperazine)

~1.90 brs 1H N-H (piperazine)

Table 2: 3C NMR Data (Predicted and based on analogs)

Chemical Shift (6) ppm

Assignment

~162.0 (d, LJCF = 245 Hz)

C-F (An)

~142.0 (d, 3JCF = 7 Hz)

C-C (Ar, attached to piperazine)

~130.0 (d, 3JCF = 8 Hz) C-H (Ar)
~122.0 (d, *JCF = 3 Hz) C-H (Ar)
~115.0 (d, 2JCF = 21 Hz) C-H (Ar)
~113.0 (d, 2JCF = 22 Hz) C-H (Ar)

~55.0 C2 (piperazine)
~49.0 C6 (piperazine)
~46.0 C3, C5 (piperazine)

Note: 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and

fluorine.

Infrared (IR) Spectroscopy
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Table 3: IR Absorption Data (Predicted)

Wavenumber (cm~?)

Intensity

Assignment

3300 - 3400 Medium, Broad N-H Stretch (piperazine)
3000 - 3100 Medium C-H Stretch (aromatic)
2800 - 3000 Medium C-H Stretch (aliphatic)
1600 - 1620 Strong C=C Stretch (aromatic)
1450 - 1500 Strong C=C Stretch (aromatic)
1200 - 1300 Strong C-N Stretch
1100 - 1200 Strong C-F Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment
180 100 [M]* (Molecular lon)
138 High [M - C2HaN]*
122 Medium [M - CsHsN]*
95 Medium [CeHaF]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:[1]

o Sample Preparation: Dissolve 5-10 mg of the 2-(3-Fluorophenyl)piperazine sample in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm
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NMR tube.[1]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& = 0.00 ppm).[1]

Instrument Setup:

o Place the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to optimize homogeneity.[1]

'H NMR Acquisition:

o Set the spectral width to encompass the expected proton signal range (typically 0-12
ppm).

o Employ a standard single-pulse sequence.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

13C NMR Acquisition:

o Set the spectral width to cover the expected carbon signal range (typically 0-200 ppm).

o Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal
sensitivity.

o Acquire a larger number of scans compared to *H NMR due to the lower natural
abundance of the 13C isotope.[1]

Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum to obtain pure absorption peaks.

o Calibrate the chemical shift scale using the TMS internal standard.
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o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[1]

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using

a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the diamond crystal of the
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
o Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and
subtract it from the sample spectrum.

o Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups and vibrational modes.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

¢ lonization: lonize the sample using an appropriate method, such as Electron lonization (EI)

or Electrospray lonization (ESI).
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Analysis:
o Identify the molecular ion peak to determine the molecular weight of the compound.
o Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate key relationships and workflows in the spectroscopic analysis
of 2-(3-Fluorophenyl)piperazine.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b146719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Structure of 2-(3-Fluorophenyl)piperazine
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Caption: Molecular structure with atom numbering.
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Spectroscopic Characterization Workflow
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Caption: Generalized workflow for spectroscopic analysis.
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Logical Relationship of Spectroscopic Data
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Caption: Interplay of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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